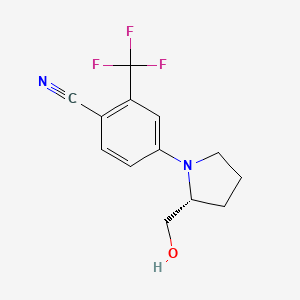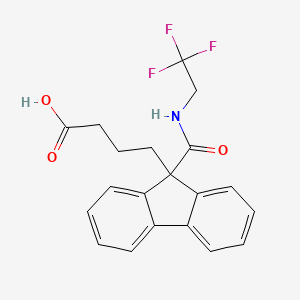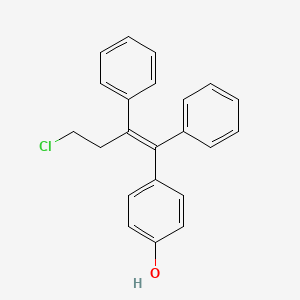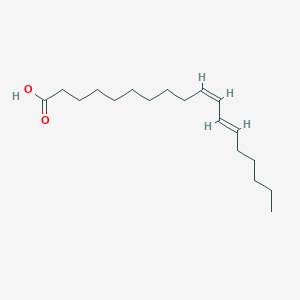![molecular formula C₁₆H₁₂F₆N₄O B1145207 (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe CAS No. 1803026-54-1](/img/no-structure.png)
(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a series of beta-amino amides incorporating fused heterocycles, such as triazolopiperazines, which have been synthesized and evaluated for their potential in medical applications, notably as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes (Dooseop Kim et al., 2005). This compound, due to its potent inhibitory activity and oral bioavailability, has been highlighted as a significant development in the search for new treatments for type 2 diabetes.
Synthesis Analysis
The synthesis of similar compounds involves multiple stages, starting from primary amines or α-amino acid derivatives and employing a constrained intramolecular “click” reaction as a key step. This process highlights the complexity and the innovative approach to synthesizing such compounds, ensuring high yields and purity without the need for chromatographic purification of products (V. Sudhir et al., 2008).
Molecular Structure Analysis
Structural investigations into this class of compounds reveal a versatile scaffold that can be utilized for designing potent antagonists for various receptors. This flexibility in the molecular structure allows for significant modifications, leading to compounds with nanomolar affinity for targeted receptors and high selectivity (M. Falsini et al., 2017).
科学的研究の応用
Enantioselective Biocatalytic Production
A study explored the microbial bioreduction of a related compound, aiming to produce a chiral intermediate of Sitagliptin, an anti-diabetic drug, demonstrating the utility of microbial enzymes in generating chiral drug intermediates with high enantioselectivity and yield under optimal conditions (Wei Yanchan et al., 2016). This process was facilitated by a novel isolate of Pseudomonas pseudoalcaligenes, highlighting the potential of microbial bioreduction in pharmaceutical synthesis.
Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes Treatment
Another study introduced a novel series of beta-amino amides incorporating fused heterocycles, like triazolopiperazines, as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a therapeutic target for type 2 diabetes. The specific compound mentioned was identified as a potent, orally active DPP-IV inhibitor with excellent selectivity, bioavailability, and efficacy in preclinical models, marking its significance in the development of diabetes treatments (Dooseop Kim et al., 2005).
Synthesis and Antimicrobial Activity
The synthesis of various derivatives and their evaluation for antimicrobial activities has been a focus of research, indicating the broad spectrum of biological activities these compounds may possess. For instance, pyrazole-1,2,4-triazole hybrids were synthesized and assessed for their antibacterial and anticancer activities, showing significant potential as antimicrobials and insights into molecular docking studies for future drug development (M. Patil et al., 2021).
Anticancer Studies
Research on 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives revealed promising anti-cancer properties. These compounds were synthesized and evaluated against human colon cancer cell lines, indicating their potential in cancer treatment through mechanisms such as inducing apoptosis via the mitochondrial pathway (R. Raveesha et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-one, which is synthesized from 3-amino-5,6-dihydro-1,2,4-triazole and 2,2,2-trifluoroethyl isocyanate. The second intermediate is 4-(2,4,5-trifluorophenyl)but-3-en-2-one, which is synthesized from 2,4,5-trifluorophenylacetic acid and ethyl acetoacetate. These two intermediates are then coupled using a Knoevenagel condensation reaction to form the final product.", "Starting Materials": [ "3-amino-5,6-dihydro-1,2,4-triazole", "2,2,2-trifluoroethyl isocyanate", "2,4,5-trifluorophenylacetic acid", "ethyl acetoacetate" ], "Reaction": [ "Synthesis of 5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-one:", "Step 1: Dissolve 3-amino-5,6-dihydro-1,2,4-triazole in anhydrous dichloromethane.", "Step 2: Add 2,2,2-trifluoroethyl isocyanate dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir at room temperature for 24 hours.", "Step 4: Filter the reaction mixture and wash the solid with dichloromethane.", "Step 5: Dry the solid under vacuum to obtain 5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-one.", "Synthesis of 4-(2,4,5-trifluorophenyl)but-3-en-2-one:", "Step 1: Dissolve 2,4,5-trifluorophenylacetic acid and ethyl acetoacetate in anhydrous ethanol.", "Step 2: Add a catalytic amount of piperidine to the reaction mixture and heat under reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add water.", "Step 4: Extract the product with dichloromethane and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 4-(2,4,5-trifluorophenyl)but-3-en-2-one.", "Coupling of the two intermediates:", "Step 1: Dissolve 5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-one and 4-(2,4,5-trifluorophenyl)but-3-en-2-one in anhydrous ethanol.", "Step 2: Add a catalytic amount of piperidine to the reaction mixture and heat under reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add water.", "Step 4: Extract the product with dichloromethane and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the final product '(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-2-one'." ] } | |
CAS番号 |
1803026-54-1 |
分子式 |
C₁₆H₁₂F₆N₄O |
分子量 |
390.28 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







